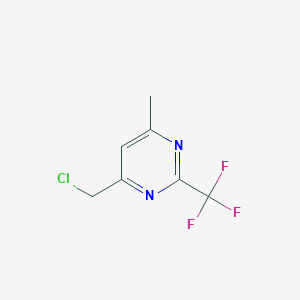
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C7H6ClF3N2 and its molecular weight is 210.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a close analogue of 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine, has been synthesized through a two-step process from commercially available compounds. It serves as a versatile intermediate for the synthesis of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may possess valuable pharmacological properties (Ogurtsov & Rakitin, 2021).
Nonlinear Optical Applications
Thiopyrimidine derivatives, including compounds structurally similar to this compound, have shown promising applications in medicine and nonlinear optics (NLO). Studies using density functional theory (DFT) and time-dependent DFT have explored their structural parameters and photophysical properties, indicating their potential in optoelectronic and high-tech NLO applications (Hussain et al., 2020).
Chemical Structure and Characterization
The structure and chemical properties of compounds such as 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, related to this compound, have been extensively characterized using techniques like NMR, IR spectroscopy, and X-ray analysis. This provides a detailed understanding of its chemical behavior and potential applications (Ogurtsov & Rakitin, 2021).
Metal Complex Formation
Studies have shown that pyrimidine derivatives, including those with structures related to this compound, can form complexes with metals like tin(IV) and lead(IV). These complexes have been characterized by various spectroscopic methods, and their crystal structures reveal a distorted octahedral environment around the metal center (Rodríguez et al., 2007).
Trifluoromethylated Analogues Synthesis
The reaction of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, in the presence of a tertiary amine catalyst, leads to the synthesis of new trifluoromethylated analogues. This includes compounds structurally related to this compound, which exhibit unique chemical properties and potential applications in various fields (Sukach et al., 2015).
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are used in the pharmaceutical industry . They are often involved in the protection of crops from pests .
Mode of Action
It’s worth noting that pyrimidine derivatives are often involved in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Propriétés
IUPAC Name |
4-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-2-5(3-8)13-6(12-4)7(9,10)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRXAIGCSQRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
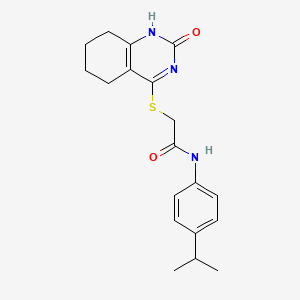
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)

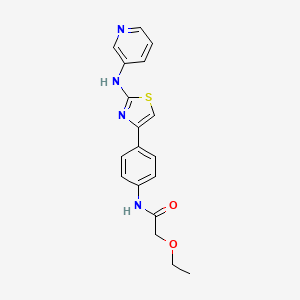
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)

![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride](/img/structure/B3003731.png)
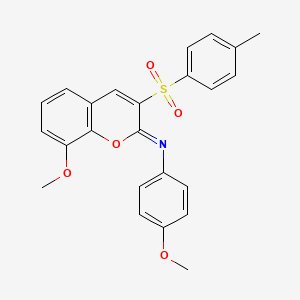

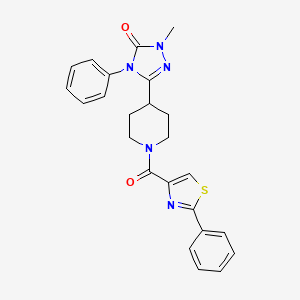
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)
